molecular formula C10H10N2O3 B101234 Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate CAS No. 16105-24-1

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Cat. No.: B101234
CAS No.: 16105-24-1
M. Wt: 206.2 g/mol
InChI Key: RFZCKRFBTMJGTK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group and the keto group allows for diverse chemical modifications and potential therapeutic applications .

Biological Activity

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS Number: 16105-24-1) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused benzene and pyrazole ring structure. Its molecular formula is C10H10N2O3C_{10}H_{10}N_{2}O_{3}, with a molecular weight of approximately 206.198 g/mol. The compound exhibits unique properties due to the presence of an ethoxy group and a keto group, which enhance its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for microbial growth and cancer cell proliferation. For instance, it interferes with essential bacterial enzymes, leading to antimicrobial effects.
  • Poly (ADP-ribose) Polymerase (PARP) Inhibition : Recent studies indicate that derivatives of this compound selectively inhibit PARP-1 over PARP-2. This inhibition can be significant in treating cancers and inflammatory diseases by modulating cellular repair mechanisms .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacterial strains by disrupting their metabolic pathways. In vitro studies have shown significant reductions in microbial viability when treated with this compound.

Anticancer Potential

The compound's ability to inhibit PARP activity positions it as a potential candidate for cancer therapy. Studies have highlighted its effectiveness against different carcinoma types, including breast, lung, and colon cancers. The selective inhibition of PARP-1 is particularly relevant for cancers characterized by DNA repair deficiencies .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

StudyFindings
In vitro antimicrobial study Demonstrated significant inhibition of bacterial growth in several strains, suggesting potential as an antimicrobial agent.
Cancer treatment research Showed efficacy in reducing tumor cell viability in breast and lung cancer models through PARP inhibition .
Mechanistic studies Identified pathways affected by the compound, highlighting its role in disrupting metabolic processes essential for microbial survival and cancer cell proliferation .

Future Directions

Given its diverse biological activities, further research into this compound could lead to the development of novel therapeutic agents. Future studies should focus on:

  • Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance its biological activity and selectivity.

Properties

IUPAC Name

ethyl 3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZCKRFBTMJGTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342740
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16105-24-1
Record name Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

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